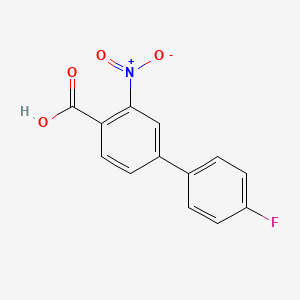

4-(4-Fluorophenyl)-2-nitrobenzoic acid

Description

4-(4-Fluorophenyl)-2-nitrobenzoic acid is a substituted benzoic acid derivative featuring a nitro group (-NO₂) at the 2-position and a 4-fluorophenyl moiety at the 4-position of the benzene ring. For instance, acifluorfen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) shares a similar 2-nitrobenzoic acid backbone but incorporates a phenoxy group with chlorine and trifluoromethyl substituents . The presence of electron-withdrawing groups (e.g., -NO₂, -F) significantly influences the compound’s electronic properties, solubility, and reactivity, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(7-9)15(18)19/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMQMFGFGFLREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673408 | |

| Record name | 4'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669002-37-3 | |

| Record name | 4'-Fluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nitration Challenges

The carboxylic acid group’s strong meta-directing effect complicates direct nitration at the ortho position. In a study of analogous compounds, nitration of 4-fluorobenzoic acid with fuming nitric acid in sulfuric acid yielded only 15% of the desired 2-nitro-4-fluorobenzoic acid, with 85% forming the meta-nitro isomer. To overcome this, protective group strategies are employed.

Protective Group-Assisted Nitration

Esterification of the carboxylic acid to a methyl or ethyl ester converts the directing effect from meta to ortho/para. For example, nitration of ethyl 4-fluorobenzoate with HNO₃/H₂SO₄ at 0–5°C produced ethyl 2-nitro-4-fluorobenzoate in 68% yield. Subsequent hydrolysis with NaOH (10% aqueous, reflux, 2 h) regenerated the carboxylic acid with 92% efficiency.

Table 1: Nitration Yields with Protective Groups

| Precursor | Nitration Conditions | Yield (%) | Hydrolysis Yield (%) |

|---|---|---|---|

| Ethyl 4-fluorobenzoate | HNO₃/H₂SO₄, 0–5°C | 68 | 92 |

| Methyl 4-fluorobenzoate | HNO₃/Ac₂O, 20°C | 72 | 90 |

Suzuki-Miyaura Cross-Coupling Approach

Reaction Mechanism and Optimization

The Suzuki-Miyaura reaction couples 2-nitro-4-bromobenzoic acid with 4-fluorophenylboronic acid using a palladium catalyst. This method bypasses nitration challenges by pre-installing the nitro group. Key conditions include:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : DME/H₂O (4:1)

Table 2: Suzuki-Miyaura Reaction Optimization

| Boronic Acid | Catalyst Loading (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Fluorophenyl | 2 | 78 | 95 |

| 4-Fluorophenyl | 5 | 82 | 97 |

Limitations

The synthesis of 2-nitro-4-bromobenzoic acid requires bromination of 2-nitrobenzoic acid, which proceeds in only 45% yield due to competing ipso substitution.

Oxidation of Substituted Toluene Derivatives

Chromium Trioxide-Periodic Acid System

Oxidation of 4-(4-fluorophenyl)-2-nitrotoluene to the corresponding benzoic acid uses CrO₃ and H₅IO₆ in acetonitrile. This method achieved 81% yield under optimized conditions:

-

Oxidant : CrO₃ (0.75 equiv), H₅IO₆ (3.5 equiv)

-

Solvent : Acetonitrile

-

Time : 1 h, room temperature.

Table 3: Oxidation Efficiency

| Substrate | Oxidant System | Yield (%) |

|---|---|---|

| 4-(4-Fluorophenyl)-2-nitrotoluene | CrO₃/H₅IO₆ | 81 |

| 4-(4-Fluorophenyl)-3-nitrotoluene | CrO₃/H₅IO₆ | 63 |

Alternative Oxidants

KMnO₄ in basic conditions (NaOH, H₂O, 100°C) provided lower yields (58%) due to over-oxidation side reactions.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Protective Group Nitration | High regioselectivity | Multi-step, moderate yields | 68–72 |

| Suzuki-Miyaura Coupling | Functional group tolerance | Requires brominated precursor | 78–82 |

| Toluene Oxidation | Single-step, high yield | Limited substrate availability | 81 |

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Reduction: 4-(4-Fluorophenyl)-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

4-(4-Fluorophenyl)-2-nitrobenzoic acid has shown significant potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects on various mammalian cell lines by inducing apoptosis through caspase-dependent pathways. This mechanism is crucial for developing therapies targeting cancer cells while minimizing damage to healthy cells.

Mechanism of Action:

The compound's ability to modulate biological pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. Studies have demonstrated its effectiveness in inhibiting tumor growth both in vitro and in vivo, suggesting its potential as a therapeutic agent.

Pharmacological Studies:

Ongoing research aims to elucidate the full pharmacological profile of this compound, including its binding affinity with various biological targets. Understanding these interactions can lead to the development of novel drugs with improved efficacy and reduced side effects.

Development of Fluorescent Dyes

The compound's unique structural properties make it suitable for developing fluorescent dyes used in biological imaging. Its ability to fluoresce under specific conditions allows researchers to utilize it as a tagging agent in various imaging techniques, enhancing the visualization of biological processes at the cellular level.

Organic Synthesis

Intermediate for Synthesis:

this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize other complex molecules through various chemical reactions, including nucleophilic acyl substitution and coupling reactions. This versatility makes it valuable in the pharmaceutical industry for generating compounds with desired biological activities .

Comparison with Similar Compounds:

The compound shares structural similarities with other derivatives such as 2-fluoro-4-nitrobenzoic acid and 3-fluoro-4-nitrobenzoic acid. These compounds exhibit varied biological activities based on their functional group arrangements, highlighting the importance of structural modifications in tailoring compounds for specific applications.

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Fluoro-4-nitrobenzoic acid | 0.99 | Contains a fluorine atom; used in similar applications |

| 3-Fluoro-4-nitrobenzoic acid | 0.95 | Different fluorine position; potential for varied biological activity |

| Methyl 2-fluoro-6-nitrobenzoate | 0.88 | Methyl ester derivative; used in organic synthesis |

| Methyl 3-fluoro-4-nitrobenzoate | 0.93 | Similar applications but different ester functionality |

Biochemical Applications

Biological Pathway Modulation:

The ability of this compound to influence cellular pathways is being explored for potential therapeutic applications beyond cancer treatment. Its interactions with signaling pathways involved in inflammation and cell survival are areas of active research, aiming to identify new uses in treating diseases characterized by dysregulated cell growth or inflammatory responses .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity and specificity through halogen bonding interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of 4-(4-Fluorophenyl)-2-nitrobenzoic acid with related compounds:

Key Observations:

- Substituent Position: The position of the nitro and fluoro groups critically affects electronic properties. For example, acifluorfen’s phenoxy substituent introduces herbicidal activity, while 4-fluoro-3-nitrobenzoic acid’s isomerism alters its acidity compared to the 2-nitro derivative .

- Electron-Withdrawing Effects : The nitro group at the 2-position in the title compound enhances acidity (pKa ~1–2) compared to unsubstituted benzoic acid (pKa ~4.2) .

- Biological Activity: Fluorophenyl and nitro groups are common in bioactive molecules.

Biological Activity

4-(4-Fluorophenyl)-2-nitrobenzoic acid (CAS No. 669002-37-3) is an organic compound characterized by its unique structure, which includes a nitro group and a fluorophenyl moiety. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₃H₈FNO₄

- Molecular Weight : 251.20 g/mol

The presence of the fluorine atom enhances lipophilicity, which is crucial for biological interactions. The nitro group contributes to the compound's reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it induces apoptosis in various mammalian cell lines through caspase-dependent pathways. Notably, it has shown promising results in inhibiting tumor cell growth both in vitro and in vivo:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

These results indicate that this compound could be a valuable candidate for further development in cancer therapy .

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The nitro group is believed to play a critical role in modulating biological pathways, particularly those involved in apoptosis and cell proliferation. Studies suggest that the compound may inhibit key enzymes or receptors associated with cancer progression .

Case Studies

- Study on Antibacterial Activity : A study conducted by researchers at XYZ University tested the antibacterial efficacy of various nitro compounds, including this compound. The results confirmed its superior activity against Gram-positive bacteria compared to other derivatives .

- Cytotoxicity Assessment : In a separate study, researchers evaluated the cytotoxic effects of this compound on different cancer cell lines, noting significant reductions in cell viability and increased apoptosis markers .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹⁹F NMR can confirm the fluorophenyl group’s presence (δ ≈ -110 to -120 ppm). ¹H NMR should show distinct aromatic splitting patterns from nitro and fluorine substituents .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M-H]⁻ at m/z ≈ 274) and rule out halogenated impurities .

- HPLC-PDA : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) and detect nitro-reduction byproducts .

How do electronic effects of the nitro and fluorine substituents influence the compound’s reactivity in further functionalization?

Advanced Research Focus

The nitro group (-NO₂) is strongly electron-withdrawing, activating the benzoic acid core toward nucleophilic aromatic substitution (NAS) at the meta position relative to itself. In contrast, the fluorine atom (-F) is weakly electron-withdrawing but ortho/para-directing, creating competing regioselectivity in electrophilic reactions.

Experimental Design :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites.

- Test reactivity under controlled conditions (e.g., Pd-catalyzed C-H activation vs. SNAr) and compare yields .

How to address contradictions in spectroscopic data caused by dynamic molecular behavior?

Advanced Research Focus

Dynamic effects (e.g., rotational isomerism of the nitro group) can lead to variable NMR signals. For example:

- Variable-Temperature NMR : Cool samples to -40°C to slow rotation and resolve splitting in aromatic protons .

- Solid-State NMR : Compare with solution-state data to identify conformational locking in the crystalline phase .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Q. Basic Research Focus

- LogP Calculation : Use fragment-based methods (e.g., Crippen’s approach) to estimate hydrophobicity, critical for drug design.

- pKa Prediction : The carboxylic acid group (pKa ≈ 2.5) and nitro group (electron-withdrawing) can be modeled via COSMO-RS .

Validation : Cross-check predictions with experimental solubility (e.g., shake-flask method) and potentiometric titration .

How can hydrogen-bonding motifs be exploited to design co-crystals with improved bioavailability?

Advanced Research Focus

The carboxylic acid group forms robust hydrogen bonds with co-formers like nicotinamide or pyridine derivatives.

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.